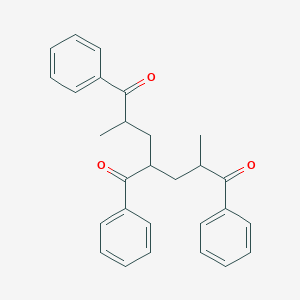
4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione is an organic compound characterized by its complex structure, which includes benzoyl, dimethyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione typically involves multi-step organic reactions. One common method includes the benzoylation of 2-bromo phenol with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures (0°C) and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the structure by removing oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethylbenzene structure but lacks the benzoyl and diphenyl groups.
Thiazole Derivatives: These compounds have diverse biological activities and share some structural similarities with 4-Benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61518-58-9 |
|---|---|
Molecular Formula |
C28H28O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-benzoyl-2,6-dimethyl-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C28H28O3/c1-20(26(29)22-12-6-3-7-13-22)18-25(28(31)24-16-10-5-11-17-24)19-21(2)27(30)23-14-8-4-9-15-23/h3-17,20-21,25H,18-19H2,1-2H3 |
InChI Key |
FXABKBJEGVVUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(C)C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















